N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine
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Overview
Description
N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.30 g/mol . This compound is characterized by the presence of a cyclopropanamine group attached to a thiophene ring, which is further substituted with a methyl group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium borohydride, to facilitate the reduction process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with thiophene-binding proteins and amine receptors .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine
- This compound derivatives
- Thiophene-based amines
Uniqueness
This compound is unique due to its specific structural features, including the cyclopropanamine group and the methyl-substituted thiophene ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H15NS/c1-7-3-6-10(12-7)8(2)11-9-4-5-9/h3,6,8-9,11H,4-5H2,1-2H3 |
InChI Key |
KJDJDECHSGUCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC2CC2 |
Origin of Product |
United States |
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